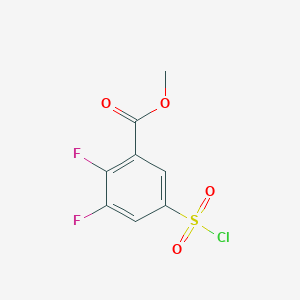

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate

Description

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate (CAS: Not explicitly provided in evidence) is a fluorinated aromatic sulfonyl chloride derivative with the molecular formula C₈H₅ClF₂O₄S (calculated molecular weight: 266.64 g/mol). The compound features a benzene ring substituted with a chlorosulfonyl group at position 5 and fluorine atoms at positions 2 and 3, along with a methyl ester at the carboxyl group. This structure renders it highly reactive, particularly in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(16(9,13)14)3-6(10)7(5)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMVYZJBPPMTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate typically involves the chlorosulfonation of methyl 2,3-difluorobenzoate. The reaction is carried out by treating methyl 2,3-difluorobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Starting Material: Methyl 2,3-difluorobenzoate

Reagent: Chlorosulfonic acid (ClSO3H)

Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.

Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can be performed at ambient or slightly elevated temperatures.

Major Products Formed

Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.

Sulfonate Esters: Formed by nucleophilic substitution with alcohols.

Sulfonic Acid: Formed by hydrolysis or reduction reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Chemical Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate primarily involves its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These reactions can modify the structure and function of the target molecules, thereby exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate

- Molecular Formula : C₈H₄ClF₃O₄S

- Key Differences : Additional fluorine at position 4.

- Impact : Increased electronegativity and electron-withdrawing effects enhance the reactivity of the sulfonyl chloride group. This compound is reported to have a purity of 95% but lacks published data on melting points or solubility .

Methyl 4-(bromomethyl)-2,3-difluorobenzoate

- Molecular Formula : C₉H₇BrF₂O₂

- Molecular Weight : 265.05 g/mol

- Key Differences : Bromomethyl substituent at position 4 instead of chlorosulfonyl at position 5.

- Impact: The bromine atom acts as a superior leaving group, favoring alkylation reactions rather than sulfonamide formation. Applications may diverge toward synthetic intermediates in organobromine chemistry .

Heterocyclic Analogs

Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate

- Molecular Formula : C₇H₇ClO₄S₂

- Molecular Weight : 254.71 g/mol

- Key Differences : Thiophene ring replaces benzene; methyl group at position 4.

- Physical Properties : Melting point 40–41°C, lower than typical aromatic benzoates due to reduced crystallinity from the thiophene ring’s flexibility .

Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate

Nitrogen-Containing Analogs

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate

- Molecular Formula: C₇H₈ClNO₄S

- Molecular Weight : 237.66 g/mol

- Key Differences : Pyrrole ring replaces benzene; methyl group on nitrogen.

- The methyl group adds steric hindrance, slowing sulfonamide formation .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate | C₈H₅ClF₂O₄S | 266.64 | 2-F, 3-F, 5-ClSO₂, COOCH₃ | Not reported | Not reported | Synthetic intermediate |

| Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate | C₈H₄ClF₃O₄S | 284.64 | 2-F, 3-F, 4-F, 5-ClSO₂, COOCH₃ | Not reported | 95% | Agrochemical intermediates |

| Methyl 4-(bromomethyl)-2,3-difluorobenzoate | C₉H₇BrF₂O₂ | 265.05 | 2-F, 3-F, 4-BrCH₂, COOCH₃ | Not reported | 95% | Alkylation reagents |

| Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate | C₇H₇ClO₄S₂ | 254.71 | 4-CH₃, thiophene, 5-ClSO₂, COOCH₃ | 40–41 | 97% | Organic synthesis |

| Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate | C₇H₈ClNO₄S | 237.66 | 1-CH₃-pyrrole, 5-ClSO₂, COOCH₃ | Not reported | 95% | Coordination chemistry |

Key Research Findings

- Electronic Effects : Fluorine and chlorosulfonyl groups synergistically enhance electrophilicity, making the benzene-based compound more reactive than its thiophene or pyrrole analogs .

- Steric Considerations : Methyl substituents on heterocycles (e.g., thiophene or pyrrole) reduce reaction rates in sulfonamide formation due to steric hindrance .

- Applications : While the target compound’s exact applications are unspecified, structural analogs are used in agrochemicals (e.g., herbicides, fungicides) and polymer synthesis .

Biological Activity

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Chemical Formula : CHClFOS

- Molecular Weight : 232.62 g/mol

- CAS Number : 10869516

The compound features a chlorosulfonyl group, which is known to enhance reactivity towards various biological targets, making it a candidate for further investigation in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

- Inhibition of Autotaxin (ATX) : Research indicates that compounds structurally related to this compound can inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator that plays a role in cancer progression and metastasis .

- Impact on Cancer Cell Invasion : In vitro studies have demonstrated that related compounds can significantly reduce the invasion capabilities of melanoma cells by targeting ATX activity .

Antitumor Activity

This compound has shown promise in preclinical models for its antitumor effects:

- Cell Lines Tested : Various cancer cell lines have been utilized to assess the cytotoxic effects of this compound.

- Mechanism : The inhibition of LPA production leads to reduced cell proliferation and enhanced apoptosis in cancer cells.

Enzyme Inhibition

- Indoleamine 2,3-Dioxygenase (IDO) : The compound may also influence IDO activity, which is crucial in regulating immune responses and tumor immune evasion . Inhibitors of IDO are being explored for their potential to enhance anti-tumor immunity.

Case Studies and Research Findings

- Study on Melanoma Cells :

- Patent Literature Review :

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.